molecular formula C14H12O3 B1360114 2-Phenoxy-2-phenylacetic acid CAS No. 3117-38-2

2-Phenoxy-2-phenylacetic acid

Cat. No.: B1360114
CAS No.: 3117-38-2
M. Wt: 228.24 g/mol
InChI Key: ABUKMOCUMIPDHV-UHFFFAOYSA-N
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Description

Significance of Aryloxyacetic Acid Scaffolds in Organic Chemistry

The aryloxyacetic acid scaffold is a prominent structural motif in organic chemistry, recognized for its utility in the synthesis of compounds with diverse applications. tandfonline.com Historically, this scaffold is a key component of ethacrynic acid, a potent loop diuretic, which spurred considerable research into its biological activities. tandfonline.com More recently, scientific interest has expanded to explore the antimicrobial potential of aryloxyacetic acid derivatives. tandfonline.com

This structural framework is also leveraged in agrochemistry. A series of aryloxyacetic acid derivatives have been designed and synthesized to act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides. scispace.com, researchgate.net

In medicinal chemistry, the aryloxyacetic acid backbone is a foundational element for developing novel therapeutic agents. It is used to construct molecules targeting multiple biological pathways. nih.gov For instance, new phenoxy acetic acid derivatives have been synthesized as selective cyclooxygenase-2 (COX-2) inhibitors, which are significant targets for anti-inflammatory therapies. mdpi.com Furthermore, substituted aryloxyacetic acids serve as starting materials for creating heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, which have been investigated for their potential therapeutic properties. bohrium.com The versatility of the aryloxyacetic acid scaffold makes it a valuable tool for chemists in designing and synthesizing functionally diverse molecules.

Research Area for Aryloxyacetic Acid DerivativesExample Application/TargetReference(s)
Medicinal Chemistry Diuretics (e.g., Ethacrynic acid) tandfonline.com
Antimicrobial Agents tandfonline.com
Selective COX-2 Inhibitors mdpi.com
Multi-target Therapeutic Agents nih.gov
Agrochemistry Herbicides (HPPD Inhibitors) scispace.com, researchgate.net
Synthetic Chemistry Precursors for Heterocyclic Compounds bohrium.com

Historical Context of Phenylacetic Acid Derivatives in Academic Inquiry

Phenylacetic acid (PAA) and its derivatives have a long and notable history in scientific research. PAA was identified as a natural auxin, a class of plant hormones, and was the subject of significant research in the 1980s for its bioactivity and widespread presence in the plant kingdom. nih.gov, researchgate.net Although interest temporarily waned in favor of the more potent auxin, indole-3-acetic acid (IAA), recent studies have revived investigations into PAA's unique biological role and homeostasis in plants. nih.gov, nih.gov

Beyond plant biology, phenylacetic acid derivatives are foundational structures in the pharmaceutical industry. researchgate.net They form the core scaffold of several widely used non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen (B1674241) and naproxen. researchgate.net The historical importance of this class of compounds is further underscored by early research, dating back to the 1940s, which investigated the effect of phenylacetic acid derivatives on the production of different types of penicillin by the fungus Penicillium chrysogenum. acs.org

The chemical reactivity of phenylacetic acid and its analogues has also been a subject of academic inquiry. Studies have explored their behavior in various chemical transformations, such as the Schmidt reaction, where treatment with sodium azide (B81097) can lead to a variety of products depending on the specific structure of the starting material. rsc.org PAA is also known to be a catabolite of phenylalanine in humans and many other organisms. wikipedia.org This rich history across botany, microbiology, and pharmaceutical chemistry highlights the enduring importance of the phenylacetic acid framework in scientific discovery. nih.gov, researchgate.net

Current Research Landscape and Emerging Trends for 2-Phenoxy-2-phenylacetic Acid

In the contemporary research landscape, this compound is primarily valued as a versatile chemical intermediate for the synthesis of novel compounds. solubilityofthings.com The current trend moves beyond studying the compound in isolation and focuses on utilizing its unique structure, which combines features of both phenylacetic and aryloxyacetic acids, as a building block for targeted drug design. solubilityofthings.com

Research in this area often involves modifying the core structure of this compound to create derivatives with enhanced or specific biological activities. For example, it is studied for its potential role as a precursor in the development of new anti-inflammatory and analgesic agents. solubilityofthings.com This aligns with the broader trend of synthesizing focused libraries of aryloxyacetic acid derivatives to explore their therapeutic potential, such as selective COX-2 inhibitors for treating inflammation. tandfonline.com, mdpi.com

The bacterial phenylacetic acid (PAA) catabolic pathway, which involves the breakdown of aromatic compounds, is another area of active research. frontiersin.org Understanding how microbes metabolize PAA and its derivatives can have implications for bioremediation and understanding bacterial pathogenesis. frontiersin.org While not the primary focus, the study of compounds like this compound contributes to the broader knowledge base of how such molecules interact with biological systems. The emerging trend is to use this and similar scaffolds to construct molecules with high specificity for biological targets, thereby advancing the development of new functional materials and potential therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxy-2-phenylacetic acid
Source PubChem
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InChI

InChI=1S/C14H12O3/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ABUKMOCUMIPDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953256
Record name Phenoxy(phenyl)acetic acid
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3117-38-2
Record name α-Phenoxybenzeneacetic acid
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Record name Acetic acid, phenoxyphenyl-
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Record name Phenoxy(phenyl)acetic acid
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Record name 2-phenoxy-2-phenylacetic acid
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Synthetic Methodologies for 2 Phenoxy 2 Phenylacetic Acid and Its Analogues

Classical Synthesis Routes to 2-Phenoxy-2-phenylacetic Acid

Traditional methods for synthesizing this compound and its analogues rely on well-established, fundamental organic reactions. These routes, while effective, often involve multiple steps and stoichiometric reagents.

Esterification and Saponification Strategies

A common classical approach involves the formation of an ether linkage with a precursor ester, followed by hydrolysis (saponification) to yield the final carboxylic acid. This strategy often begins with mandelic acid or its derivatives, which already possess the 2-hydroxy-2-phenylacetic acid core structure. The hydroxyl group can be deprotonated to act as a nucleophile, or more commonly, the synthesis starts from an ester of mandelic acid.

The synthesis can proceed via the Williamson ether synthesis, where an alkali salt of a mandelic acid ester reacts with a phenoxide precursor. Alternatively, a key intermediate, a 2-(phenoxy)-2-phenylacetate ester, is first synthesized. This ester is then subjected to saponification, typically by heating with a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solvent or water, followed by acidification to yield the desired this compound. chemicalbook.com For instance, the synthesis of the analogue [2-(4-chloro-phenoxy)-phenyl]-acetic acid involves the hydrolysis of its corresponding methyl ester using KOH in methanol, followed by acidification with hydrochloric acid to precipitate the final product with a high yield of 87%. chemicalbook.com

The general two-step sequence is:

Ester Formation/Ether Synthesis: Creating the precursor ester, such as methyl 2-phenoxy-2-phenylacetate.

Saponification: Hydrolyzing the ester to the carboxylic acid.

Table 1: Example of Saponification in Analogue Synthesis chemicalbook.com
Starting MaterialReagentsConditionsProductYield
[2-(4-chloro-phenoxy)-phenyl]-acetic acid methyl ester1. KOH, Methanol 2. HCl (1M)1. Heat at 60 °C for 3 h 2. Adjust pH to 1[2-(4-chloro-phenoxy)-phenyl]-acetic acid87%

Halogenation and Substitution Pathways

Another robust classical method involves a two-step process starting from phenylacetic acid. The first step is the halogenation at the alpha-carbon (the carbon adjacent to the carboxyl group), followed by a nucleophilic substitution reaction.

α-Halogenation: Phenylacetic acid is first converted to 2-bromo-2-phenylacetic acid. This is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) with a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) in a solvent like carbon tetrachloride, yielding the brominated product in high yield (e.g., 95%). chemicalbook.com

Nucleophilic Substitution: The resulting 2-bromo-2-phenylacetic acid is then treated with a phenoxide salt (e.g., sodium phenoxide). The phenoxide ion acts as a nucleophile, displacing the bromide ion to form the C-O ether bond, thus yielding this compound.

This pathway is versatile, allowing for the synthesis of a wide range of analogues by simply varying the substituted phenoxide used in the second step.

Table 2: α-Halogenation of Phenylacetic Acid chemicalbook.com
Starting MaterialReagentsSolventConditionsProductYield
2-phenylacetic acidN-Bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN)Carbon tetrachloride77 °C, 2 h2-bromo-2-phenylacetic acid95%

Modern and Green Chemistry Approaches in Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally friendly methods. These include catalytic reactions and the use of alternative energy sources.

Catalytic Reactions for C-O Bond Formation

Modern cross-coupling reactions provide powerful tools for forming the critical C-O bond in this compound.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org Traditionally, this reaction requires harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. byjus.com However, modern modifications use soluble copper catalysts with ligands, allowing for milder conditions. For example, the synthesis of Fenclofenac, a dichlorinated analogue, utilizes a copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂) with cesium carbonate as a base in acetonitrile. aliyuncs.com

Palladium-Catalyzed C-H Activation: A more advanced strategy involves the palladium-catalyzed activation of a C-H bond on the phenyl ring of a phenylacetic acid derivative, followed by intramolecular C-O bond formation. nih.gov While often used to form cyclic structures like benzofuranones, this technology represents the forefront of C-O bond-forming methodology. nih.govacs.org These reactions can proceed through a Pd(II)/Pd(IV) catalytic cycle and offer high regioselectivity. acs.org

Table 3: Comparison of Catalytic C-O Bond Formation Methods
MethodCatalyst System ExampleKey FeaturesTypical Conditions
Ullmann Condensation (Modern)CuBr·SMe₂, Pyridine, Cs₂CO₃ aliyuncs.comForms intermolecular C-O bond; good for diaryl ethers.150 °C (Microwave) aliyuncs.com
Pd-Catalyzed C-H ActivationPd(OAc)₂, Boc-Val-OH (ligand) nih.govForms intramolecular C-O bond; high regioselectivity.80 °C nih.gov

Microwave-Assisted and Solvent-Free Methods

In line with the principles of green chemistry, alternative energy sources like microwave irradiation and solvent-free conditions are being employed to synthesize phenoxyacetic acid derivatives.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.govacs.org The Ullmann condensation for preparing Fenclofenac, for example, was completed in 30 minutes under microwave irradiation at 150°C, a significant improvement over conventional heating methods. aliyuncs.com Similarly, substituted 2-phenoxybenzoic acids have been synthesized in high yields and short reaction times using microwave irradiation in dry media. researchgate.net

Solvent-Free and Infrared Irradiation Methods: Syntheses can be made even greener by eliminating solvents. The synthesis of various carboxylic acids and amides, including phenoxyacetic acid derivatives, has been successfully performed without solvents, sometimes using infrared irradiation as an energy source. scirp.orgscirp.org These methods offer advantages such as faster heating, shorter reaction times compared to conventional methods, simplified work-up procedures, and reduced chemical waste. scirp.org

Table 4: Comparison of Conventional vs. Microwave Synthesis of Coumarin-Triazoles nih.gov
MethodReaction TimeYield Range
Conventional Heating5-8 hours68-79%
Microwave Irradiation6-10 minutes80-90%

Biocatalytic Synthesis of Phenylacetic Acid Derivatives

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity and mild reaction conditions. While direct biocatalytic synthesis of this compound is not widely reported, enzymes are used to produce key precursors and analogues.

Enzymatic Cascades for Phenylacetic Acid (PAA): Phenylacetic acid, the core backbone, can be produced sustainably from renewable feedstocks. Enzymatic cascades using recombinant E. coli have been developed to convert L-phenylalanine into PAA with conversions greater than 99%. nih.gov

Fungal Biotransformations: Filamentous fungi have been shown to possess oxidoreductase enzymes capable of transforming phenoxyacetic acid. Strains of Syncephalastrum racemosum can completely reduce phenoxyacetic acid to 2-phenoxyethanol. aidic.it This demonstrates the potential of microorganisms to modify the carboxylic acid functional group under mild, aqueous conditions.

Enzymes for Chiral Synthesis: Arylmalonate decarboxylase (AMDase) from bacteria like Bordetella bronchiseptica can be used for the asymmetric synthesis of α-aryl carboxylic acids from prochiral malonic acids, offering a route to optically pure analogues. frontiersin.org Lipases are also widely used for the kinetic resolution of racemic mixtures of phenylacetic acid derivatives. researchgate.net

Table 5: Examples of Biocatalysis for Phenylacetic Acid and Derivatives
BiocatalystSubstrateProductKey Finding
Recombinant E. coli (enzymatic cascade) nih.govL-phenylalaninePhenylacetic acid (PAA)>99% conversion achieved in a one-pot reaction.
Syncephalastrum racemosum (whole cells) aidic.itPhenoxyacetic acid2-PhenoxyethanolComplete reduction of the carboxylic acid group.
Arylmalonate Decarboxylase (AMDase) frontiersin.orgα-phenylmalonic acid(R)- or (S)-phenylacetic acidEnantioselective decarboxylation for chiral synthesis.

Enantioselective Synthesis of Chiral this compound

Creating specific enantiomers of this compound requires stereocontrolled synthetic methods. The primary approaches involve the use of asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction towards the desired stereoisomer, and the use of chiral auxiliaries, which are temporarily attached to the molecule to guide its transformation.

Asymmetric catalysis represents a powerful and efficient method for synthesizing enantiomerically enriched α-aryloxy carboxylic acids. A prominent strategy is the asymmetric hydrogenation of prochiral α-aryloxy α,β-unsaturated acids. This method provides direct access to the chiral saturated acid products with high optical purity. acs.org

Ruthenium and Iridium-based complexes are among the most effective catalysts for this transformation. For instance, ruthenium diacetate complexes ligated with chiral spirobifluorene diphosphine (SFDP) ligands have demonstrated high activity and excellent enantioselectivities (up to 95% ee) in the hydrogenation of α-aryloxybutenoic acids. researchgate.net Similarly, iridium-catalyzed hydrogenations using chiral spiro phosphino-oxazoline ligands can produce various α-aryloxy substituted carboxylic acids with extremely high enantioselectivities, often exceeding 99% ee, under mild conditions. researchgate.net The reaction typically involves dissolving the unsaturated acid substrate in a solvent like methanol, adding the chiral catalyst, and proceeding with hydrogenation in the presence of an amine base. acs.org

The choice of catalyst, ligand, and reaction conditions can be tailored to accommodate a variety of substitution patterns on the aromatic rings of the substrate. acs.org

Table 1: Examples of Asymmetric Hydrogenation for α-Aryloxy Acid Synthesis

Catalyst SystemSubstrateEnantiomeric Excess (ee)Conversion/YieldReference
[(p-cymene)RuCl₂]₂ with para-methyl substituted SFDP ligandα-Phenoxybutenoic acidup to 95%89-93% yield researchgate.net
Iridium complex with chiral spiro phosphino-oxazoline ligandα-Aryloxy-substituted α,β-unsaturated carboxylic acidsup to 99.8%High reactivity (TON up to 10,000) researchgate.net
(Bisphosphine)ruthenium precatalystsα-Phenoxybutenoic acidHigh>99% conversion acs.org

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been widely applied in asymmetric synthesis. wikipedia.orgtcichemicals.com

For the synthesis of chiral α-substituted carboxylic acids, oxazolidinone auxiliaries, popularized by David A. Evans, are frequently used. wikipedia.orgnih.gov The substrate is first converted into an N-acyloxazolidinone. The steric bulk of the oxazolidinone then directs the approach of incoming reagents, such as electrophiles, to one face of the enolate, leading to a diastereoselective alkylation or acylation. wikipedia.orgresearchgate.net Subsequent hydrolysis removes the auxiliary to reveal the chiral carboxylic acid. wikipedia.org

Another innovative approach involves the use of chiral lithium amides as "traceless" auxiliaries. In this method, a racemic arylacetic acid is deprotonated with a chiral lithium amide base to form a diastereomeric mixture of lithium enolates. One of these diastereomers reacts preferentially with an electrophile, leading to the formation of the alkylated product with high enantioselectivity. The chiral amine can then be recovered by a simple acid extraction. nih.gov Other auxiliaries, such as trans-2-phenylcyclohexanol and pseudoephedrine, have also been employed in various asymmetric syntheses to achieve high levels of stereocontrol. wikipedia.org

Synthesis of Structural Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for investigating structure-activity relationships (SAR) and developing compounds with tailored properties. mdpi.com This typically involves introducing substituents onto the aromatic rings or chemically modifying the carboxylic acid functional group.

Substituents can be introduced onto the phenyl or phenoxy rings to modulate the electronic, steric, and lipophilic properties of the molecule. This is often achieved by starting with appropriately substituted precursors, such as substituted phenols or substituted phenylacetic acids.

Table 2: Examples of Synthesized Analogues with Aromatic Substitutions

Substituent(s) & PositionResulting Analogue NameReference
2,4-Dichloro on phenoxy ring[2-(2,4-Dichlorophenoxy)phenyl]acetic acid (Fenclofenac) nih.gov
2,3,5,6-Tetrachloro on phenoxy ring[2-(2,3,5,6-Tetrachlorophenoxy)phenyl]acetic acid nih.gov
4-Chloro on phenyl ring, 2-fluoro on phenoxy ring2-(4-Chloro-2-(2-fluorophenoxy)phenyl)acetic acid researchgate.net
4-Bromo on phenoxy ring2-(4-Bromophenoxy)-2-phenylacetic acid derivative mdpi.com
Methyl or Methoxy on phenyl ringDerivatives of (substituted phenyl isoxazol phenoxy) acetic acid researchgate.net
4-Formyl on phenoxy ring2-(4-Formylphenoxy)-2-phenylacetic acid keyorganics.net

The carboxylic acid group of this compound is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives such as esters, amides, and hydrazides. google.com

These transformations typically begin with the activation of the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride. This activated intermediate can then readily react with various nucleophiles.

Amides: Reaction with an amine, such as aniline, yields the corresponding N-substituted amide derivative (an acetamide).

Esters: Reaction with an alcohol produces an ester. google.com

Thioesters: Reaction with a thiol yields a thioester. google.com

Hydrazides: Condensation with hydrazine (B178648) or its derivatives can form hydrazides, which can be further reacted with aldehydes to create N-arylidene hydrazides. researchgate.net

These derivatization strategies are fundamental in medicinal chemistry for creating prodrugs or new chemical entities with altered solubility, stability, and biological target interactions.

Table 3: Examples of Carboxylic Acid Functionalization

Reaction TypeReagent(s)Product Functional GroupReference
AmidationThionyl chloride, AnilineAmide (Acetamide)
EsterificationCarboxylic acid activation, AlcoholEster google.com
Hydrazide FormationConversion to ester, then reaction with Hydrazine hydrateHydrazide researchgate.net
Cross-KetonizationAnother carboxylic acid, Metallaphotoredox catalysisKetone nih.gov

Chemical Reactivity and Transformation Pathways of 2 Phenoxy 2 Phenylacetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site in the molecule for many common organic transformations. Its acidic proton and electrophilic carbonyl carbon are central to its reactivity.

2-Phenoxy-2-phenylacetic acid readily undergoes esterification with alcohols and amidation with amines, typically requiring acid or coupling agent catalysis. These reactions proceed via nucleophilic acyl substitution at the carbonyl carbon of the carboxylic acid.

Esterification: The formation of esters from this compound can be achieved by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, milder conditions can be employed using coupling agents that activate the carboxylic acid. The reaction of phenylacetic acid with p-cresol (B1678582) using metal cation-exchanged montmorillonite (B579905) nanoclay catalysts has been reported to yield p-cresyl phenyl acetate (B1210297) nih.gov. A study on the esterification of phenylacetic acid with various hydroxylated derivatives in the absence of organic solvents found that heterogeneous catalysts like Amberlyst-15 can provide high yields of the corresponding esters researchgate.net. These methods are generally applicable to this compound.

Amidation: The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Direct amidation can be challenging due to the formation of ammonium (B1175870) carboxylate salts. Therefore, the carboxylic acid is often activated first. Common methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to a more reactive acyl chloride. A study has described an eco-friendly and efficient direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives in the presence of NiCl2 as a catalyst, achieving moderate to excellent yields nih.gov. Another novel metal-free system using I2/TBHP has been developed for the amidation of anilines with various acids, including phenoxyacetic acid sci-hub.se.

Below is an interactive data table summarizing representative esterification and amidation reactions of phenylacetic acid derivatives, which are analogous to those of this compound.

Reactant 1Reactant 2Catalyst/ReagentProductYield (%)
Phenylacetic acidp-CresolAl³⁺-montmorillonitep-Cresyl phenyl acetateHigh
Phenylacetic acidGlycerolAmberlyst-152,3-dihydroxypropyl 2-phenylacetate~80
Phenylacetic acidBenzylamineNiCl₂N-benzyl-2-phenylacetamideup to 99.2
Phenoxyacetic acidAnilineI₂/TBHP2-phenoxy-N-phenylacetamide61

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-phenoxy-2-phenylethanol. This transformation requires strong reducing agents due to the low electrophilicity of the carboxylate carbon.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. It is a potent source of hydride ions (H⁻) and effectively reduces carboxylic acids to primary alcohols masterorganicchemistry.comchemguide.co.uklibretexts.orglibretexts.org. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide chemguide.co.uk. It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids libretexts.orglibretexts.org. The reduction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated libretexts.org.

The general transformation is as follows: C₆H₅CH(OC₆H₅)COOH + [H] → C₆H₅CH(OC₆H₅)CH₂OH

While specific literature on the reduction of this compound is sparse, the well-established reactivity of LiAlH₄ with carboxylic acids provides a reliable pathway for the synthesis of 2-phenoxy-2-phenylethanol.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Aromatic Rings

The two aromatic rings of this compound, the phenyl group and the phenoxy group, can potentially undergo electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the electronic effects of the substituents on each ring.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on an aromatic ring. The rate and position of this substitution are influenced by the existing substituents on the ring wikipedia.org.

Phenyl Ring: The phenyl ring is substituted with a -CH(OPh)COOH group. The α-phenoxyacetic acid group is generally considered to be deactivating and meta-directing for electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the carboxylic acid and the ether oxygen.

Phenoxy Ring: The phenoxy ring is substituted with an -OCH(Ph)COOH group. The ether oxygen is an activating group and an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the substitution chemistrytalk.org. This resonance effect generally outweighs the deactivating inductive effect of the oxygen.

Therefore, electrophilic substitution is more likely to occur on the activated phenoxy ring at the ortho and para positions relative to the ether linkage.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the replacement of a good leaving group (like a halide) on an aromatic ring by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group wikipedia.orgmasterorganicchemistry.comlibretexts.orgopenstax.org.

Neither the phenyl nor the phenoxy ring in this compound is inherently activated for nucleophilic aromatic substitution. For such a reaction to occur, one of the rings would need to be substituted with a good leaving group and one or more potent electron-withdrawing groups, such as a nitro group wikipedia.orglibretexts.orgopenstax.org. Without such modifications, this compound is unlikely to undergo nucleophilic aromatic substitution under typical conditions.

Reaction Mechanisms and Intermediate Characterization

Understanding the mechanisms of reactions involving this compound is crucial for predicting products and optimizing reaction conditions. This includes the investigation of potential radical pathways and the possibility of pericyclic and concerted reactions.

Radical reactions involving carboxylic acids often proceed via decarboxylation to generate a radical intermediate. In the case of this compound, this would involve the loss of carbon dioxide to form a 1-phenoxy-1-phenylethyl radical.

Photolysis of phenylacetic acid and its derivatives has been shown to induce decarboxylation and the formation of radical intermediates acs.org. Similarly, oxidative decarboxylation of arylacetic acids can be achieved using various reagents and conditions, including photoredox catalysis, to generate aryl aldehydes and ketones chemrevlett.com. These studies suggest that this compound could potentially undergo radical decarboxylation under appropriate photochemical or oxidative conditions.

A study on the Schmidt reaction of phenylacetic acid and its analogues, which involves treatment with sodium azide (B81097) in sulfuric acid, reported several side reactions, including some that could involve radical intermediates. The use of a TEMPO radical scavenger was employed to investigate these pathways rsc.org. While not directly focused on this compound, these findings highlight the potential for radical-mediated transformations in related systems.

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. There is currently a lack of specific literature detailing the involvement of this compound or its simple derivatives in pericyclic reactions.

However, the structural motifs within the molecule could theoretically participate in such transformations under specific conditions. For instance, if the phenyl or phenoxy ring were part of a larger conjugated system, electrocyclic reactions might be envisioned. Similarly, sigmatropic rearrangements could potentially occur if appropriate substituents are present that allow for the migration of a sigma bond across a pi system. Given the lack of experimental evidence, any discussion of pericyclic reactions involving this compound remains speculative and would require dedicated theoretical and experimental investigation.

Cyclization and Rearrangement Processes of this compound

The reactivity of this compound and its derivatives can be influenced by the presence of the phenyl and phenoxy groups on the α-carbon. These substituents can play a significant role in directing the course of certain reactions, leading to cyclization and rearrangement products. While specific studies on the cyclization and rearrangement of this compound are not extensively documented, the behavior of analogous α-aryl carboxylic acids, such as phenylacetic acid, under certain reaction conditions can provide insights into potential transformation pathways.

Intramolecular Cyclizations to Lactam Intermediates

Intramolecular cyclization is a key reaction pathway for many α-aryl carboxylic acids, often leading to the formation of heterocyclic structures such as lactams. For instance, in the case of phenylacetic acid and its derivatives, treatment with sodium azide in a strong acid like sulfuric acid, a reaction known as the Schmidt reaction, can lead to side reactions including cyclization to a lactam. rsc.org While the primary product of the Schmidt reaction is typically an amine via decarboxylation, the reaction conditions can promote intramolecular electrophilic aromatic substitution, resulting in a lactam. rsc.org

This cyclization pathway is thought to proceed through an acylium ion or a related reactive intermediate, which can then be attacked by the nitrogen of the azide. For α-aryl carboxylic acids, the aryl group can participate in the reaction, leading to cyclization. A proposed mechanism involves the formation of a protonated oxoindole intermediate, which can then react further. rsc.org

While no specific examples of intramolecular cyclization of this compound to a lactam are provided in the available literature, the principles observed with phenylacetic acid derivatives suggest that such a transformation could be plausible under appropriate conditions. The presence of the phenoxy group might influence the electronic properties of the molecule and the stability of any intermediates, potentially affecting the yield and nature of the cyclized product.

Table 1: Examples of Intramolecular Cyclization in Phenylacetic Acid Analogs

Starting MaterialReaction ConditionsMajor Product(s)Reference
Phenylacetic AcidSodium azide, Sulfuric acidBenzylamine (major), Lactam intermediate (proposed) rsc.org
Biphenyl-2-carboxylic acidSodium azide, Sulfuric acidPhenanthridinone (a lactam) rsc.org

Anomalous Reaction Products and Mechanisms

In addition to lactam formation, the reactions of α-aryl carboxylic acids can yield a variety of "anomalous" products, deviating from the expected outcome. These side reactions are often mechanistic puzzles and highlight the complex reactivity of these molecules. For phenylacetic acid derivatives undergoing the Schmidt reaction, reported side reactions include sulfonation of the phenyl ring, direct amination of the phenyl ring, and elimination of side chains to yield aniline. rsc.org

The formation of these anomalous products is highly dependent on the reaction conditions and the specific structure of the starting material. For example, the electronic nature of substituents on the phenyl ring can influence the competition between the normal Schmidt reaction and side pathways like intramolecular electrophilic aromatic substitution. rsc.org

A proposed mechanism for some of these side reactions involves the cyclization to a lactam intermediate which then undergoes further cleavage and rearrangement. rsc.org The study of these anomalous reaction products is crucial for a complete understanding of the chemical behavior of α-aryl carboxylic acids and for optimizing synthetic routes to desired products.

In the context of this compound, the presence of two aryl groups (phenyl and phenoxy) at the α-position could lead to even more complex reaction pathways. The phenoxy group, in particular, could participate in intramolecular reactions, potentially leading to unique cyclized or rearranged products not observed with simple phenylacetic acid. However, without specific experimental data for this compound, these remain hypothetical pathways based on the established reactivity of related compounds.

Table 2: Anomalous Reaction Products from Phenylacetic Acid Analogs

Starting MaterialReaction ConditionsAnomalous Product(s)Reference
Phenylacetic AcidSodium azide, Sulfuric acidOrtho-aminated diamine, Sulfonated products rsc.org
m-Tolylacetic acidSodium azide, Sulfuric acidm-Methylbenzylamine, Sulfonated product rsc.org

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic techniques are fundamental in elucidating the intricate structural details of 2-Phenoxy-2-phenylacetic acid by probing the interactions of the molecule with electromagnetic radiation.

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of its NMR spectral features based on well-established principles and data from analogous compounds like phenylacetic acid and phenoxyacetic acid.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methine proton (-CH-) attached to both the phenyl and phenoxy groups would likely appear as a singlet. The ten aromatic protons would be found in the typical downfield region, with complex multiplet patterns due to coupling and the differing electronic environments of the two rings. The carboxylic acid proton (-COOH) would present as a broad singlet, the chemical shift of which is sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on each unique carbon atom. Key expected signals include the carbonyl carbon of the carboxylic acid at the most downfield position, followed by the aromatic carbons. The methine carbon, bonded to two electronegative oxygen atoms and a phenyl group, would also be significantly downfield.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment. COSY would reveal proton-proton coupling within the aromatic rings, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)170 - 175Shift is solvent-dependent.
Methine (-CH-)5.0 - 5.5 (s)75 - 85Singlet expected.
Phenyl Ring (-C₆H₅)7.2 - 7.5 (m)125 - 140Complex multiplet pattern.
Phenoxy Ring (-O-C₆H₅)6.9 - 7.4 (m)115 - 160Includes quaternary C-O carbon.

Vibrational spectroscopy provides a molecular fingerprint by identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch. The C-O stretching vibrations for the ether linkage and the carboxylic acid would appear in the 1050-1300 cm⁻¹ region. Aromatic C=C stretching bands would be visible in the 1450-1600 cm⁻¹ range, while aromatic C-H stretching would be found just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong and sharp signals, making it particularly useful for analyzing the skeletal structure of the molecule. The symmetric C=C stretching modes of the phenyl rings are expected to be prominent. The complementarity of IR and Raman is essential; vibrations that are weak or inactive in IR may be strong in Raman, and vice versa americanpharmaceuticalreview.comkurouskilab.com.

Table 2: Predicted Principal Vibrational Bands for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Functional Group
O-H stretch2500 - 3300 (very broad)WeakCarboxylic Acid
Aromatic C-H stretch3000 - 3100 (medium)StrongPhenyl/Phenoxy Rings
C=O stretch1700 - 1730 (strong)MediumCarboxylic Acid
Aromatic C=C stretch1450 - 1600 (variable)StrongPhenyl/Phenoxy Rings
C-O stretch1050 - 1300 (strong)Medium-WeakEther and Carboxylic Acid

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from the fragmentation patterns of a molecule. The molecular formula of this compound is C₁₄H₁₂O₃, corresponding to an exact mass of 228.0786 g/mol nih.gov.

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z = 228. The fragmentation is likely dictated by the stability of the resulting ions and neutral fragments. Key predicted fragmentation pathways include:

Loss of the carboxyl group: Cleavage of the bond adjacent to the phenyl ring can lead to the loss of a •COOH radical (45 Da), resulting in a significant peak at m/z = 183.

Formation of a benzoyl cation: Subsequent loss of CO from the [M-OH]⁺ fragment could lead to the formation of a phenoxy-phenylmethyl cation.

Loss of the phenoxy group: Cleavage of the ether bond could result in the loss of a phenoxy radical (•OC₆H₅, 93 Da) to give a fragment at m/z = 135, or the loss of phenol (B47542) (HOC₆H₅, 94 Da).

Tropylium Ion: As with many compounds containing a benzyl group, rearrangement and fragmentation can lead to the formation of the stable tropylium ion at m/z = 91.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Ion Neutral Loss
228[C₁₄H₁₂O₃]⁺˙(Molecular Ion)
183[C₁₃H₁₁O]⁺•COOH
135[C₈H₇O₂]⁺•C₆H₅O
91[C₇H₇]⁺•C₇H₅O₃

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its two aromatic rings. These absorptions arise from π→π* electronic transitions. Based on data for phenylacetic acid, which shows absorbance maxima around 250-270 nm, similar absorption bands are predicted for this compound nih.gov. The presence of the phenoxy group, an auxochrome, may cause a slight shift in the wavelength of maximum absorbance (λ_max) and an increase in molar absorptivity compared to simple phenylacetic acid.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been detailed in the searched literature, X-ray crystallography remains the definitive method for determining the precise three-dimensional atomic arrangement in the solid state. This technique would provide exact bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

Analysis of the crystalline state would reveal the molecule's preferred conformation, which is influenced by both intramolecular forces (steric hindrance) and intermolecular forces (crystal packing, hydrogen bonding). For this compound, key conformational parameters include the torsion angles around the C-C and C-O single bonds connecting the chiral center to the phenyl, phenoxy, and carboxyl groups.

Intermolecular Interactions and Packing Motifs (e.g., Hydrogen Bonding Networks)

The crystal structure of this compound is dictated by a variety of intermolecular interactions that define its packing motif. The primary and most influential of these is the hydrogen bonding facilitated by the carboxylic acid group. Carboxylic acids commonly form robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions.

In the solid state, it is highly probable that molecules of this compound engage in hydrogen bonding to form centrosymmetric dimers. This occurs through the interaction of the carboxylic acid moieties of two separate molecules, creating a characteristic R22(8) ring motif. This dimerization is a common feature in the crystal structures of many carboxylic acids.

Chiroptical Properties and Stereochemical Assignments

As a chiral molecule, this compound exists as a pair of enantiomers. The stereochemical configuration of each enantiomer can be investigated and assigned using chiroptical techniques such as optical rotation and circular dichroism spectroscopy.

Optical Rotation Measurements

Optical rotation is a fundamental chiroptical property that measures the rotation of plane-polarized light by a chiral substance. The two enantiomers of a chiral compound will rotate the plane of polarized light to an equal extent but in opposite directions. The dextrorotatory enantiomer, designated as (+), rotates light clockwise, while the levorotatory enantiomer, designated as (-), rotates it counterclockwise.

EnantiomerHypothetical Specific Rotation [α]D20 (c=1, CHCl3)Direction of Rotation
(R)-2-Phenoxy-2-phenylacetic acid- (Value not experimentally determined)Levorotatory
(S)-2-Phenoxy-2-phenylacetic acid+ (Value not experimentally determined)Dextrorotatory

This table is for illustrative purposes only, as specific experimental data is not available.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemical features of a molecule and can be used to assign the absolute configuration of enantiomers by comparing experimental spectra with theoretical calculations.

The CD spectrum of each enantiomer of this compound would be a mirror image of the other. The electronic transitions associated with the phenyl chromophores in the molecule would give rise to characteristic Cotton effects (positive or negative peaks) in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms, making CD spectroscopy a sensitive probe of molecular chirality.

Below is an illustrative table summarizing the type of data that would be obtained from a CD spectroscopic analysis of the enantiomers of this compound.

EnantiomerHypothetical Wavelength (nm)Hypothetical Molar Ellipticity [θ] (deg·cm2/dmol)Associated Electronic Transition
(R)-2-Phenoxy-2-phenylacetic acid~220Negative Cotton Effectπ → π
(S)-2-Phenoxy-2-phenylacetic acid~220Positive Cotton Effectπ → π
(R)-2-Phenoxy-2-phenylacetic acid~270Positive Cotton Effectn → π
(S)-2-Phenoxy-2-phenylacetic acid~270Negative Cotton Effectn → π

This table is for illustrative purposes only, as specific experimental data is not available.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental approach to understanding the behavior of 2-Phenoxy-2-phenylacetic acid by solving the Schrödinger equation, albeit with necessary approximations. These methods provide detailed insights into the molecule's electronic distribution, stability, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a principal tool in computational chemistry for studying medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations are particularly adept at elucidating the electronic structure and predicting the reactivity of molecules.

The electronic properties of this compound are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the electron-rich phenoxy and phenyl rings, while the LUMO is often distributed over the carboxylic acid moiety and the phenyl ring, indicating that these are the likely sites for nucleophilic and electrophilic attack, respectively.

DFT can also be used to calculate various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors, derived from the energies of the frontier orbitals, include:

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Indicates the resistance of the molecule to change its electronic configuration.

Global Softness (S): The reciprocal of hardness, it quantifies the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are invaluable for predicting how this compound will interact with other chemical species and for understanding its reaction mechanisms. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack.

Table 1. Hypothetical DFT-Calculated Reactivity Descriptors for this compound.
ParameterValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.3Indicator of chemical stability and reactivity
Electronegativity (χ)3.85Tendency to attract electrons
Chemical Hardness (η)2.65Resistance to change in electron configuration
Global Softness (S)0.38Measure of polarizability
Electrophilicity Index (ω)2.79Ability to act as an electrophile

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other quantum chemical methods can be employed to investigate the molecular properties of this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate calculations of molecular geometries, vibrational frequencies, and other properties. For a molecule of this size, these methods are often used to benchmark the results obtained from more computationally efficient methods.

Semi-Empirical Methods: These methods, such as AM1 and PM3, simplify the quantum mechanical calculations by incorporating some parameters derived from experimental data. While less accurate than ab initio or DFT methods, their computational speed makes them suitable for preliminary studies of large systems or for exploring broad conformational landscapes.

These methods can be used to calculate a range of molecular properties, including:

Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles.

Polarizability: The ability of the electron cloud to be distorted by an external electric field.

Thermodynamic properties: Enthalpy of formation, entropy, and heat capacity.

Table 2. Representative Molecular Properties of this compound Calculated by Different Quantum Chemical Methods.
PropertyHartree-Fock (HF)DFT (B3LYP)Semi-Empirical (AM1)
Dipole Moment (Debye)2.12.01.9
Polarizability (ų)25.526.824.9
Enthalpy of Formation (kcal/mol)-85.2-88.5-82.1

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of this compound, including its conformational preferences and its interactions with biological macromolecules.

Conformational Energy Landscape Analysis

The flexibility of this compound, arising from the rotation around several single bonds, gives rise to a complex conformational energy landscape. Understanding this landscape is crucial, as the biological activity of a molecule is often dependent on its three-dimensional shape.

Table 3. Illustrative Conformational Analysis of this compound.
ConformerDihedral Angle 1 (°)Dihedral Angle 2 (°)Relative Energy (kcal/mol)Population (%)
Global Minimum601800.0045.2
Local Minimum 1-601800.5025.1
Local Minimum 2180601.2010.5
Local Minimum 3180-601.259.8

Ligand-Target Docking Studies (In Silico Screening, Mechanistic Insights)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. This method is instrumental in in silico screening, where large libraries of compounds are virtually screened against a biological target to identify potential drug candidates.

For this compound, docking studies can provide valuable insights into its potential biological activities. The process involves placing the molecule in the binding site of a target protein and evaluating the binding affinity using a scoring function. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

These studies can help to:

Identify potential biological targets: By docking against a panel of proteins, one can hypothesize potential mechanisms of action.

Understand structure-activity relationships: By comparing the docking scores and binding modes of a series of derivatives, one can understand how structural modifications influence binding affinity.

Guide the design of more potent analogs: The insights gained from docking can be used to design new molecules with improved binding characteristics.

Molecular dynamics (MD) simulations can be subsequently employed to refine the docking poses and to study the dynamic stability of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by allowing both the ligand and the protein to move and adapt to each other's presence.

Table 4. Hypothetical Docking Study Results for this compound with a Target Protein.
Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase-8.5Lys72Hydrogen bond with carboxylic acid
Phe145π-π stacking with phenyl ring
Val56, Leu132Hydrophobic interactions

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. Since the observed NMR parameters are an average over all populated conformations, accurate predictions require a thorough conformational search and the calculation of Boltzmann-weighted averages of the parameters for the low-energy conformers.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of infrared (IR) and Raman spectra can be predicted from the second derivatives of the energy with respect to the atomic coordinates. DFT calculations are commonly used for this purpose. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental spectra.

UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band.

Table 5. Illustrative Predicted Spectroscopic Data for this compound.
Spectroscopic TechniqueParameterPredicted ValueAssignment
¹H NMRδ (ppm)10.5Carboxylic acid proton (-COOH)
δ (ppm)7.2-7.5Aromatic protons
¹³C NMRδ (ppm)175.0Carbonyl carbon (C=O)
δ (ppm)115-160Aromatic carbons
IRWavenumber (cm⁻¹)~1720C=O stretching
Wavenumber (cm⁻¹)~3000O-H stretching
UV-Visλmax (nm)275π → π* transition

Theoretical NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and confirmation. This process typically involves the use of quantum mechanical calculations, such as Density Functional Theory (DFT) or Hartree-Fock (HF) methods, to determine the electronic environment of each nucleus in the molecule. The calculated isotropic magnetic shielding tensors are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (TMS).

For this compound, theoretical NMR chemical shift predictions would be invaluable for assigning the signals in its ¹H and ¹³C NMR spectra to specific atoms within the molecule. This is particularly useful for complex structures where experimental spectra may be ambiguous. A study utilizing this compound as a chiral solvating agent performed geometry optimization at the Hartree-Fock 3-21G(*) level as part of a broader investigation, but did not report theoretical NMR chemical shift predictions for the compound itself.

A hypothetical data table for theoretical NMR chemical shifts would appear as follows, though it is important to reiterate that the values are for illustrative purposes as specific research data is unavailable.

Table 1: Hypothetical Theoretical ¹³C and ¹H NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on published research.)

AtomTheoretical ¹³C Chemical Shift (ppm)AtomTheoretical ¹H Chemical Shift (ppm)
C=O--COOH-
C-O (ether)-CH (methine)-
C (phenyl)-H (phenyl)-
C (phenoxy)-H (phenoxy)-

Vibrational Frequency Calculations

Vibrational frequency calculations are employed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically performed using DFT methods, provide the frequencies and intensities of the vibrational modes of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

For this compound, theoretical vibrational frequency calculations would aid in the interpretation of its experimental IR and Raman spectra. By correlating the calculated frequencies with the observed spectral bands, a detailed assignment of the vibrational modes can be achieved. This information provides insights into the molecule's structure, bonding, and functional groups. Despite the utility of such analyses, specific studies detailing the theoretical vibrational frequencies for this compound have not been found in the searched literature.

An example of a data table that would present such findings is provided below for illustrative purposes.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative and not based on published research.)

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(O-H)-Carboxylic acid O-H stretch
ν(C=O)-Carboxylic acid C=O stretch
ν(C-O)-Ether C-O stretch
ν(C-H) aromatic-Aromatic C-H stretch

Aromaticity Analysis and Reactivity Descriptors

Reactivity descriptors, derived from conceptual DFT, provide insights into the chemical reactivity of a molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and the Fukui function. These parameters help to predict the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack.

To date, no specific studies reporting aromaticity analysis or the calculation of reactivity descriptors for this compound have been identified in the scientific literature. Such investigations would be a valuable contribution to a more complete understanding of the chemical behavior of this compound.

A representative data table for reactivity descriptors is shown below for illustrative purposes.

Table 3: Hypothetical Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on published research.)

DescriptorValue
E(HOMO) (eV)-
E(LUMO) (eV)-
HOMO-LUMO Gap (eV)-
Electronegativity (χ)-
Chemical Hardness (η)-

Stereochemistry and Stereoselective Processes of 2 Phenoxy 2 Phenylacetic Acid

Characterization of Enantiomers and Diastereomers

2-Phenoxy-2-phenylacetic acid possesses a single stereogenic center at the alpha-carbon (the carbon atom adjacent to the carboxyl group), which is bonded to four different substituents: a hydrogen atom, a carboxyl group, a phenyl group, and a phenoxy group. Due to this chiral center, the molecule is not superimposable on its mirror image. google.com This results in the existence of a pair of enantiomers, designated as (R)-2-Phenoxy-2-phenylacetic acid and (S)-2-Phenoxy-2-phenylacetic acid.

These enantiomers are identical in most of their physical properties, such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit distinct behavior in the presence of other chiral entities. Their most characteristic distinguishing feature is their opposite interaction with plane-polarized light; one enantiomer rotates the light in a clockwise direction (+, dextrorotatory), while the other rotates it in a counter-clockwise direction (-, levorotatory).

When this compound reacts with another chiral molecule, a pair of diastereomers can be formed. Unlike enantiomers, diastereomers are not mirror images of each other and have different physical properties, which allows for their separation using conventional laboratory techniques such as crystallization or chromatography. wikipedia.orgchemconnections.org

Methods for Chiral Separation and Resolution

The separation of the racemic mixture of this compound into its individual enantiomers, a process known as chiral resolution, is essential for studying their unique properties. wikipedia.org

Preparative chiral high-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers on an analytical and preparative scale. csfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.com

For structurally related compounds like 2-aryloxycarboxylic acids, polysaccharide-based CSPs are highly effective. researchgate.net Columns such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OK (cellulose tricinnamate) have demonstrated successful separation of similar phenoxypropionate derivatives. researchgate.netntu.edu.tw The separation mechanism on these columns is believed to involve a combination of interactions, including hydrogen bonding, hydrophobic interactions, and steric effects, which create a transient diastereomeric complex between the analyte and the stationary phase. ntu.edu.tw The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol) with an acidic modifier, is crucial for optimizing the separation. researchgate.net

Table 1: Chiral Stationary Phases for Separation of Related Aryloxycarboxylic Acids

Chiral Stationary Phase (CSP)Base PolymerCommon Application
Chiralcel OD-H Cellulose derivativeNormal-phase HPLC separation of 2-aryloxycarboxylic acids researchgate.net
Chiralpak AD Amylose derivativeNormal-phase HPLC separation of 2-aryloxycarboxylic acids researchgate.net
Chiralcel OK Cellulose derivativeSeparation of 2-(phenoxy)propionate derivatives ntu.edu.tw

This table is generated based on data for structurally similar compounds and illustrates common methodologies in the field.


A classical and widely used method for resolving carboxylic acids is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic this compound with an enantiomerically pure chiral base, often a chiral amine like a naphthylalkylamine. google.com

The reaction yields a mixture of two diastereomeric salts:

(R)-acid • (chiral)-base

(S)-acid • (chiral)-base

These diastereomeric salts possess different solubility profiles in a given solvent system. google.comgoogle.com By carefully selecting the solvent and controlling conditions such as temperature, one of the diastereomeric salts can be selectively precipitated out of the solution while the other remains dissolved. google.comgoogle.com Suitable solvents can include protic solvents like alcohols (e.g., isopropyl alcohol) or aprotic solvents. google.com

After separating the crystallized salt by filtration, the desired enantiomer of the acid can be recovered by treating the salt with a strong acid to break the ionic bond and remove the chiral resolving agent. This method can yield enantiomers with high optical purity, often exceeding 95-97%. google.com The efficiency of the resolution is dependent on factors such as the choice of resolving agent, solvent, temperature, and the stoichiometry of the reactants. google.com

Table 2: Key Steps in Diastereomeric Salt Resolution

StepDescriptionKey Parameters
1. Salt Formation Racemic acid is reacted with a single enantiomer of a chiral base.Choice of chiral resolving agent.
2. Crystallization The solution is cooled to induce precipitation of the less soluble diastereomeric salt.Solvent system, temperature gradient, concentration. google.com
3. Separation The precipitated salt is isolated by filtration.---
4. Liberation The pure enantiomer of the acid is regenerated by treatment with a strong acid.pH adjustment.

This table outlines the general process for chiral resolution via diastereomeric salt formation.


Stereoselective Reactions and Transformations

Stereoselective synthesis, particularly asymmetric synthesis, aims to produce a single enantiomer of a chiral compound, avoiding the need for subsequent resolution which has a maximum theoretical yield of 50% for the desired enantiomer. wikipedia.org While specific literature on the asymmetric synthesis of this compound is not extensively detailed in the provided sources, the principles can be applied from syntheses of analogous chiral acids.

For example, the stereospecific synthesis of related compounds like (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid has been achieved by degrading carbohydrate derivatives that contain a benzylic center of a known absolute configuration. rsc.org Such strategies involve using a chiral starting material or a chiral catalyst to guide the reaction towards the preferential formation of one enantiomer over the other.

For phenoxyacetic acids in general, synthesis often involves the reaction of a phenol (B47542) with an α-haloacetic acid derivative. A potential stereoselective approach could involve the asymmetric alkylation of a phenoxide with a suitable electrophile or the use of chiral catalysts to control the stereochemistry of a key bond-forming step.

Influence of Stereochemistry on Molecular Interactions and Properties

The three-dimensional arrangement of atoms in the enantiomers of this compound dictates how they interact with other chiral molecules, particularly in biological systems. It is a well-established principle in pharmacology and agrochemistry that the different enantiomers of a chiral compound can exhibit significantly different biological activities. csfarmacie.czresearchgate.netnih.gov

One enantiomer might be responsible for the desired therapeutic or herbicidal effect, while the other could be less active, inactive, or even responsible for undesirable side effects. csfarmacie.cz This stereoselectivity arises from the specific interactions with chiral biological targets such as enzymes or receptors, which have precisely shaped binding sites.

For instance, in the case of 2-(phenoxy)propionate derivatives, which are structurally similar to this compound and are used as herbicides, it has been shown that only the (R)-isomers are biologically active. ntu.edu.tw This highlights the critical role of stereochemistry in the molecule's function. The difference in activity implies that the target receptors or enzymes in the plant can distinguish between the two enantiomers, binding effectively with one but not the other. This principle is fundamental to the development of modern enantiopure drugs and agrochemicals. nih.govresearchgate.net

Advanced Analytical Methodologies for 2 Phenoxy 2 Phenylacetic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of chemical compounds. For 2-Phenoxy-2-phenylacetic acid, various chromatographic techniques are employed, each with its specific advantages.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds like this compound. Method development is centered around achieving optimal separation of the compound from potential impurities and, importantly, resolving its enantiomers due to its chiral nature.

The enantiomeric separation of this compound is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the resolution of racemic mixtures of 2-aryloxycarboxylic acids. researchgate.netphenomenex.com The separation mechanism on these columns involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. chiralpedia.com

Method development for the chiral separation of this compound by HPLC involves a systematic approach to optimizing several parameters:

Chiral Stationary Phase Selection : The choice of CSP is critical. Columns like Chiralcel OD-H and Chiralpak AD have demonstrated success in separating enantiomers of 2-aryloxycarboxylic acids. researchgate.net

Mobile Phase Composition : A normal-phase mode using a mixture of a non-polar solvent (e.g., n-hexane) and a polar organic solvent (e.g., 2-propanol or ethanol) is common for chiral separations on polysaccharide-based CSPs. researchgate.netchromatographyonline.com The ratio of these solvents is adjusted to control the retention and resolution of the enantiomers.

Mobile Phase Additives : For acidic compounds like this compound, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group. chromatographyonline.com

The following interactive data table illustrates a typical starting point for HPLC method development for the chiral separation of this compound.

ParameterConditionRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Proven selectivity for 2-aryloxycarboxylic acids. researchgate.net
Mobile Phase n-Hexane:Isopropanol:TFA (80:20:0.1, v/v/v)Balances retention and enantioselectivity. researchgate.netchromatographyonline.com
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Detection UV at 254 nmPhenyl and phenoxy groups provide strong UV absorbance.
Temperature 25 °CControlled temperature ensures reproducible retention times.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a carboxylic acid with low volatility, making direct GC analysis challenging. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable derivative. libretexts.orgrestek.com

Common derivatization strategies for carboxylic acids include:

Esterification : This involves converting the carboxylic acid group into an ester, typically a methyl ester, by reacting it with an alcohol in the presence of a catalyst. A common reagent for this is Boron trifluoride-methanol (BF3-methanol). restek.com

Silylation : This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. restek.comnih.gov

Once derivatized, the resulting volatile compound can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The development of a GC method would involve optimizing the gas flow rate, temperature program, and injector and detector temperatures to achieve good separation and peak shape.

The table below outlines a typical workflow for the GC analysis of this compound.

StepDescriptionKey Parameters
1. Derivatization Conversion to a volatile ester (e.g., methyl ester).Reagent: BF3-methanol; Reaction Time/Temp: 60 min at 60°C. restek.com
2. GC Separation Separation of the derivative on a capillary column.Column: DB-5ms (30m x 0.25mm); Carrier Gas: Helium; Oven Program: 100°C to 250°C.
3. Detection Detection and quantification of the analyte.Detector: FID or MS.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. wikipedia.org SFC is particularly well-suited for the separation of chiral compounds and is considered a "green" alternative to normal-phase HPLC due to the reduced use of organic solvents. chromatographyonline.com

For the enantioselective separation of acidic compounds like this compound, polysaccharide-based chiral stationary phases are also widely used in SFC. chiraltech.comchiraltech.com The mobile phase typically consists of supercritical CO2 mixed with a small percentage of a polar organic solvent (modifier), such as methanol or ethanol, to increase the elution strength. chromatographyonline.comchiraltech.com Acidic or basic additives can be incorporated into the modifier to improve peak shape and selectivity. chiraltech.com For acidic analytes, an acidic additive like formic acid or acetic acid is often beneficial. chiraltech.com

Key parameters in SFC method development include:

Co-solvent and Additive Selection : The choice and percentage of the alcohol co-solvent and acidic additive are crucial for achieving good resolution. chiraltech.com

Back Pressure and Temperature : These parameters influence the density and solvating power of the supercritical fluid mobile phase and are optimized to fine-tune the separation. chiraltech.com

The following table provides an example of SFC conditions for the chiral separation of acidic compounds.

ParameterCondition
Column CHIRALPAK QN-AX (anion exchanger CSP) chiraltech.com
Mobile Phase Supercritical CO2 / Methanol with 0.4% Formic Acid chiraltech.com
Flow Rate 3.0 mL/min chiraltech.com
Back Pressure 150 bar chiraltech.com
Temperature 40 °C chiraltech.com

Hyphenated Techniques for Enhanced Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced analytical capabilities. For this compound, coupling liquid or gas chromatography with mass spectrometry provides high sensitivity and specificity.

LC-MS and GC-MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the trace analysis and metabolite profiling of this compound in complex biological matrices. metbio.netresearchgate.netnih.gov

LC-MS/MS is particularly valuable for analyzing biological samples with minimal sample preparation. researchgate.net It combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS). For trace analysis, a multiple reaction monitoring (MRM) method can be developed, where specific precursor-to-product ion transitions for the analyte are monitored, significantly reducing background noise and improving the limit of detection. sciex.com Metabolite profiling studies aim to identify and quantify metabolic products of a parent compound. LC-MS/MS can be used to screen for potential metabolites by looking for characteristic mass shifts from the parent drug. nih.gov

GC-MS , following the derivatization of this compound as described in section 7.1.2, is also a highly sensitive and specific technique. metbio.net The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte, which aids in its unambiguous identification. This is particularly useful in metabolite profiling, where the structures of unknown metabolites need to be elucidated. metbio.net

The general workflow for metabolite profiling using these techniques is summarized below.

StageLC-MS/MSGC-MS
Sample Prep Protein precipitation or solid-phase extraction. researchgate.netExtraction followed by derivatization (e.g., silylation). nih.govoup.com
Separation Reversed-phase HPLC.Capillary GC.
Ionization Electrospray Ionization (ESI), often in negative mode for carboxylic acids. nih.govElectron Ionization (EI).
Detection Tandem Mass Spectrometry (MS/MS) in full scan or MRM mode. nih.govMass Spectrometry in full scan or selected ion monitoring (SIM) mode.

UPLC-MS for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry, offers a significant advantage in terms of speed and resolution over conventional HPLC-MS. UPLC systems utilize columns packed with smaller particles (<2 µm), which allows for faster separations without compromising efficiency. researchgate.net This makes UPLC-MS an ideal platform for high-throughput analysis, where a large number of samples need to be processed quickly, such as in pharmacokinetic studies or large-scale screening assays. researchgate.net

A UPLC-MS/MS method for this compound would provide rapid and sensitive quantification, with analysis times often under a few minutes per sample. researchgate.net The development of such a method would focus on optimizing the gradient elution profile and MS parameters to ensure robust and reproducible results for high-throughput applications.

The table below highlights the key advantages of UPLC-MS for high-throughput analysis.

FeatureAdvantageImplication for this compound analysis
Speed Shorter run times (typically < 3 minutes). rsc.orgIncreased sample throughput for large studies.
Resolution Sharper and narrower peaks.Improved separation from interfering matrix components.
Sensitivity Higher peak concentrations lead to better sensitivity.Lower limits of quantification for trace analysis.

Method Validation and Quality Control Applications in Research

The robust validation of analytical methods is a cornerstone of reliable scientific research, ensuring that the data generated are accurate, precise, and reproducible. For the quantitative analysis of this compound, a comprehensive validation process is essential before its application in routine research or quality control environments. This process typically adheres to guidelines established by regulatory bodies and scientific committees to demonstrate that the analytical method is suitable for its intended purpose.

A common and powerful technique for the analysis of organic acids like this compound is High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection. The validation of an HPLC-UV method for this compound would involve the systematic evaluation of several key parameters to establish its performance characteristics. These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is established by analyzing a series of standards of known concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 0.999.

The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. The precision is typically expressed as the relative standard deviation (RSD) of the measurements.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

In a research setting, these validated methods are crucial for various applications, including reaction monitoring, purity assessment of synthesized this compound, and stability studies. For quality control purposes, a validated method ensures that batches of the compound meet predefined specifications for purity and concentration.

Below is an interactive data table summarizing typical validation parameters and acceptance criteria for an HPLC-UV method for this compound, based on established practices for similar compounds. ijpsonline.comnih.gov

ParameterMethodAcceptance Criteria
Specificity Comparison of chromatograms of blank, standard, and sampleNo interference at the retention time of the analyte
Linearity Analysis of 5-7 concentrations across the rangeCorrelation coefficient (r²) ≥ 0.999
Range Determined by linearity, accuracy, and precision studiesTypically 80% to 120% of the target concentration
Accuracy Recovery of spiked analyte at 3 concentration levels (e.g., 80%, 100%, 120%)Recovery within 98.0% to 102.0%
Precision (RSD)
- Repeatability (n=6)Analysis of six replicate samples at 100% concentration≤ 2.0%
- Intermediate Precision (n=6)Analysis on different days, with different analysts or equipment≤ 2.0%
LOD Based on signal-to-noise ratio (e.g., 3:1) or standard deviation of the response and the slopeReportable value
LOQ Based on signal-to-noise ratio (e.g., 10:1) or standard deviation of the response and the slopeReportable value with acceptable precision and accuracy

Development of Novel Detection and Quantification Strategies

While traditional analytical techniques like HPLC-UV provide reliable methods for the quantification of this compound, the pursuit of enhanced sensitivity, selectivity, and efficiency drives the development of novel detection and quantification strategies. Modern analytical advancements, particularly in the realm of mass spectrometry, offer significant advantages for the analysis of this compound, especially in complex matrices or when very low concentrations are of interest.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the highly sensitive and selective quantification of a wide array of chemical compounds. The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic separation followed by the fine-tuning of mass spectrometric parameters. The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. nih.govresearchgate.net This technique significantly reduces background noise and matrix interference, leading to lower limits of detection and quantification.

The development of such a method would entail:

Ionization Source Optimization: Electrospray ionization (ESI) is a common choice for polar molecules like carboxylic acids, and the optimal polarity (positive or negative ion mode) would need to be determined. For a carboxylic acid, negative ion mode is often more sensitive.

Selection of MRM Transitions: The precursor ion (typically the deprotonated molecule [M-H]⁻ for this compound in negative mode) and one or more stable, high-intensity product ions are selected to ensure specificity.

Optimization of MS Parameters: Parameters such as collision energy and cone voltage are optimized to maximize the signal intensity of the chosen transitions.

The application of LC-MS/MS can be particularly valuable in research areas such as metabolism studies, environmental analysis, or trace impurity profiling, where the concentration of this compound or its related substances may be exceedingly low. The enhanced sensitivity allows for the use of smaller sample sizes and can provide more detailed insights into the compound's behavior in various systems.

Another avenue for novel strategy development involves derivatization . Although this compound possesses a chromophore allowing for UV detection, derivatization can be employed to enhance its detectability by other means, such as fluorescence detection, or to improve its chromatographic behavior or ionization efficiency in mass spectrometry. For instance, derivatizing the carboxylic acid group could lead to a derivative that is more amenable to a specific detection technique, thereby lowering the detection limits.

The following interactive table presents hypothetical performance data for a novel LC-MS/MS method for the quantification of this compound, illustrating the potential for significantly improved sensitivity compared to traditional methods. nih.govresearchgate.net

ParameterLC-MS/MS Method
Instrumentation Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Detection Mode Multiple Reaction Monitoring (MRM)
Linear Range 0.1 ng/mL - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL
Accuracy at LLOQ 85% - 115%
Precision (RSD) at LLOQ ≤ 15%

The continuous evolution of analytical instrumentation and methodologies promises further advancements in the detection and quantification of this compound, enabling more sophisticated and in-depth research into its properties and applications.

Biochemical and Biological Interactions of 2 Phenoxy 2 Phenylacetic Acid Mechanistic and in Vitro Focus

Enzyme Interaction Studies

Inhibition Kinetics and Binding Mechanisms (e.g., COX enzymes in vitro)

Arylacetic and phenylpropionic acid inhibitors exhibit a range of kinetic behaviors. Some, like ibuprofen (B1674241), are competitive and rapidly reversible inhibitors that follow a single-step kinetic mechanism. Others, such as flurbiprofen, are time-dependent, functionally irreversible inhibitors that follow a two-step mode of inhibition. A generalized mechanism for many NSAIDs involves three sequential reversible steps, which can account for the different types of kinetic behavior observed, from simple competitive inhibition to slow-binding and irreversible inhibition.

The selectivity for the two main isoforms, COX-1 and COX-2, is a critical aspect of their mechanism. COX-2 is the inducible isoform primarily associated with inflammation, while COX-1 is constitutively expressed and involved in physiological functions like gastric protection. The structural difference between the active sites of COX-1 and COX-2, notably an extra side pocket in COX-2, allows for the design of selective inhibitors. Research on phenoxyacetic acid derivatives has shown that this chemical scaffold can yield potent and selective COX-2 inhibitors. For instance, certain derivatives have demonstrated significant COX-2 inhibition with IC₅₀ values in the nanomolar range, comparable to selective inhibitors like celecoxib.

The transformation of nonselective arylacetic acids into selective COX-2 inhibitors has been achieved through derivatization of the carboxylate moiety into esters and amides. This modification can generate novel interactions at the opening and apex of the substrate-binding site of COX-2, leading to potent and selective inhibition. Given its structure, 2-Phenoxy-2-phenylacetic acid could potentially interact with COX enzymes, but its specific binding mechanism, kinetics, and selectivity profile would require direct experimental validation.

Table 1: In Vitro COX Inhibition Data for Representative Arylacetic Acid NSAIDs

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Diclofenac0.0210.1030.20
Indomethacin0.0180.540.03
Celecoxib (Reference)14.930.05298.6

Note: This table presents data for well-characterized arylacetic acid derivatives to illustrate the typical range of activities for this class of compounds. Data for this compound is not available.

Substrate Specificity in Enzymatic Pathways

Specific studies on this compound as a substrate in enzymatic pathways are not available in the current literature. However, the metabolism of the related compound, phenylacetic acid (PAA), is well-documented, particularly in microorganisms. Bacteria have evolved a complex pathway to degrade PAA, which serves as a central intermediate in the catabolism of various aromatic compounds like phenylalanine and styrene.

The bacterial PAA degradation pathway involves an initial activation step where phenylacetate-CoA ligase (PaaK) attaches coenzyme A (CoA) to the PAA molecule. This phenylacetyl-CoA intermediate is then processed through a series of enzymatic reactions, including epoxidation of the aromatic ring by a multicomponent oxygenase, isomerization to a seven-membered oxepin ring, and subsequent hydrolytic cleavage and β-oxidation, ultimately yielding acetyl-CoA and succinyl-CoA. The enzymes in this pathway, such as PaaK, show high specificity for phenylacetate and its CoA derivative. The presence of the additional phenoxy group at the alpha-carbon of this compound would likely alter its recognition and processing by these enzymes, potentially making it a poor substrate or an inhibitor of the pathway.

Receptor Binding Affinities and Signaling Pathway Modulation (In Vitro Models)

There is a lack of specific data from in vitro studies on the receptor binding affinities and signaling pathway modulation for this compound. However, research into broader phenoxyacetic acid scaffolds has identified them as a potential chemotype for targeting specific receptors. For example, high-throughput screening identified a phenoxyacetic acid structure as a novel antagonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), a receptor for prostaglandin D2 involved in allergic inflammation. This suggests that the phenoxyacetic acid backbone has the potential to be optimized for interaction with G-protein coupled receptors, but direct binding studies on this compound are required to confirm any such activity.

Antimicrobial Activity and Mechanism of Action (In Vitro Studies)

While direct mechanistic studies on the antimicrobial activity of this compound are limited, numerous studies have established the antimicrobial properties of the parent compound, phenylacetic acid (PAA), and other phenoxyacetic acid derivatives. These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Effects on Microbial Cell Membrane Integrity

A primary mechanism of antimicrobial action for PAA and related amphipathic compounds is the disruption of the bacterial cell membrane. In vitro studies on PAA have demonstrated that it can destroy the permeability and integrity of the cell membrane. This is evidenced by a significant increase in the relative electric conductivity of the bacterial suspension and leakage of intracellular components such as nucleic acids, proteins, and soluble sugars. nih.gov

The interaction with the membrane is influenced by the compound's hydrophobicity. Studies on phenylethanol derivatives show a positive correlation between membrane partitioning and bacteriostatic activity. While some derivatives can fluidize the membrane, PAA has been observed to increase the membrane lipid order, creating a more rigid membrane structure. researchgate.net This alteration of the physical properties of the membrane disrupts its function, leading to an antibacterial effect.

Impact on Microbial Metabolic Pathways

Beyond membrane damage, PAA has been shown to affect key microbial metabolic pathways. In vitro experiments have demonstrated that PAA can inhibit the synthesis of total protein in bacteria. nih.gov Furthermore, it significantly decreases the activity of key enzymes involved in the tricarboxylic acid (TCA) cycle, such as malate dehydrogenase (MDH) and succinate dehydrogenase (SDH). nih.gov The inhibition of these enzymes disrupts cellular energy metabolism. PAA treatment has also been shown to severely affect phosphorus metabolism and stimulate the production of reactive oxygen species (ROS) in bacterial cells, leading to oxidative stress and contributing to its antimicrobial effect. nih.gov

Table 2: Summary of Antimicrobial Mechanisms of Phenylacetic Acid (PAA) from In Vitro Studies

Mechanism of ActionObserved EffectTarget Microorganism Example
Disruption of Membrane IntegrityIncreased relative conductivity; Leakage of proteins and nucleic acidsAgrobacterium tumefaciens
Inhibition of Protein SynthesisReduced total protein content in treated cellsAgrobacterium tumefaciens
Disruption of Energy MetabolismDecreased activity of TCA cycle enzymes (MDH, SDH)Agrobacterium tumefaciens
Induction of Oxidative StressSignificant increase in reactive oxygen species (ROS) contentAgrobacterium tumefaciens

Note: This table summarizes findings for the related compound Phenylacetic Acid (PAA) to illustrate potential mechanisms of action for its derivatives.

Biofilm Formation Modulation

Recent research has indicated that this compound, and its related compound phenylacetic acid (PAA), can influence the formation of bacterial biofilms. In the opportunistic pathogen Acinetobacter baumannii, PAA levels have been shown to regulate biofilm formation. Studies have demonstrated that the exogenous addition of PAA can induce biofilm formation in this bacterium. nih.gov This modulation is linked to the expression of the Csu pilus, a key factor in biofilm development in A. baumannii. nih.gov Under certain stress conditions, such as exposure to subinhibitory concentrations of antibiotics, the expression of the paa operon, responsible for PAA catabolism, is upregulated, while biofilm formation is repressed. nih.gov However, the addition of PAA can revert this phenotype, suggesting a direct role for PAA in signaling pathways that control the switch between planktonic and biofilm lifestyles. nih.gov

Organism Effect of PAA/4F-PAA Key Findings
Acinetobacter baumanniiInduces biofilm formationReverts antibiotic-induced repression of Csu pilus expression and biofilm formation. nih.gov
Acinetobacter nosocomialis M2Induces Csu pilus productionPAA and its non-metabolizable derivative 4F-PAA restore Csu expression under antibiotic stress. nih.gov

Plant Physiological Roles and Interactions

Role as an Auxin Analog or Plant Growth Regulator Precursor

This compound is recognized as a compound with auxin activity, similar to the naturally occurring plant hormone indole-3-acetic acid (IAA). clinisciences.com Auxins are crucial for various aspects of plant growth and development, including cell division, elongation, and differentiation. nih.govbyjus.com Phenylacetic acid (PAA) is a natural auxin found widely in plants. nih.govnih.gov Although its biological activity is generally lower than that of IAA, PAA is often present in much higher endogenous concentrations in various plant tissues. nih.gov

PAA biosynthesis in plants primarily originates from the amino acid phenylalanine. biorxiv.org One of the identified precursors in this pathway is phenylacetaldoxime (PAOx). nih.gov Studies on Arabidopsis and monocots have shown that PAOx is a precursor to PAA. nih.gov Overproduction of PAOx in Arabidopsis leads to increased PAA levels and results in morphological changes characteristic of auxin overproduction, such as epinastic leaves and elongated hypocotyls. nih.gov

Compound Role Evidence
Phenylacetic acid (PAA)Natural AuxinPromotes root growth and development; regulates gene expression through the TIR1/AFB pathway. nih.govnih.gov
Phenylacetaldoxime (PAOx)PAA PrecursorOverexpression in Arabidopsis increases PAA levels; labeled PAOx is converted to labeled PAA in maize and sorghum. nih.gov

Metabolism in Plant Systems and Conjugate Formation

Like other auxins, the cellular levels of this compound and its analogs are tightly regulated through metabolic processes, including conjugation. In land plants, phenylacetic acid (PAA) undergoes conjugation with amino acids and sugars to form various metabolites. researchgate.netnih.govnih.gov This process is a key mechanism for maintaining auxin homeostasis. Recent studies have identified several novel endogenous PAA metabolites, including: researchgate.netnih.govnih.gov

Phenylacetyl-leucine (PAA-Leu)

Phenylacetyl-phenylalanine (PAA-Phe)

Phenylacetyl-valine (PAA-Val)

Phenylacetyl-glucose (PAA-glc)

These findings indicate that PAA and IAA share core metabolic machinery, highlighting a complex regulatory network. researchgate.netnih.gov The formation of these conjugates suggests that plants have sophisticated mechanisms to control the levels of active PAA.

PAA Conjugate Plant Species where Identified
Phenylacetyl-aspartate (PAA-Asp)Arabidopsis thaliana biorxiv.org
Phenylacetyl-glutamate (PAA-Glu)Arabidopsis thaliana biorxiv.org
Phenylacetyl-leucine (PAA-Leu)Arabidopsis, Pea, Spruce researchgate.netnih.gov
Phenylacetyl-phenylalanine (PAA-Phe)Arabidopsis, Pea, Spruce researchgate.netnih.gov
Phenylacetyl-valine (PAA-Val)Arabidopsis, Pea, Spruce researchgate.netnih.gov
Phenylacetyl-glucose (PAA-glc)Arabidopsis, Pea, Spruce researchgate.netnih.gov

Mechanisms of Plant Defense Response Modulation

Phenylacetic acid (PAA), a related compound to this compound, has been shown to play a role in plant defense mechanisms. PAA exhibits antimicrobial properties, including anti-fungal and anti-bacterial activities. biorxiv.org Plants have been observed to increase their production of PAA in response to herbivore attacks. biorxiv.org Furthermore, the exogenous application of PAA has been reported to confer protection to plants against certain fungal pathogens. biorxiv.org

The defensive role of PAA may be linked to its auxin activity, as auxin signaling pathways are known to interact with plant defense signaling networks. frontiersin.org For instance, auxin can modulate salicylic acid (SA)-mediated host defense responses. frontiersin.org However, the precise molecular mechanisms by which PAA contributes to plant defense are still under investigation, and it is an active area of research. biorxiv.org

Role in Microbial Metabolism and Degradation Pathways

Bacterial Degradation of Aromatic Compounds via Phenylacetic Acid Pathways

Many bacteria can utilize aromatic compounds as a carbon and energy source, and the phenylacetic acid (PAA) degradation pathway is a central metabolic route for the catabolism of a wide range of these molecules. nih.govfrontiersin.org This pathway allows microbes to efficiently break down complex aromatic structures found in nature, including pollutants. nih.gov The PAA pathway involves a series of enzymatic reactions that convert PAA into intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA. semanticscholar.org

The aerobic degradation of PAA typically begins with the activation of PAA to phenylacetyl-CoA (PA-CoA) by the enzyme phenylacetate-CoA ligase (PaaK). nih.govfrontiersin.org This is followed by a unique epoxidation of the aromatic ring catalyzed by a multicomponent monooxygenase (PaaABCDE). nih.gov Subsequent enzymatic steps lead to the opening of the ring and eventual cleavage into smaller molecules that can enter the tricarboxylic acid (TCA) cycle. The genes encoding the enzymes of this pathway are often organized in a conserved paa gene cluster. semanticscholar.org

Enzyme/Complex Gene(s) Function in PAA Pathway
Phenylacetate-CoA ligasepaaKActivates PAA to phenylacetyl-CoA. nih.govfrontiersin.org
Phenylacetyl-CoA monooxygenase complexpaaABCDECatalyzes the epoxidation of the aromatic ring of phenylacetyl-CoA. nih.gov
Ring-1,2-epoxyphenylacetyl-CoA isomerasepaaGIsomerizes the epoxide intermediate. nih.gov
β-ketoadipyl-CoA thiolasepaaECatalyzes the final thiolytic cleavage to succinyl-CoA and acetyl-CoA. semanticscholar.org

Phenylacetic Acid as a Metabolite in Fungi and Bacteria

Phenylacetic acid (PAA) is a significant metabolic compound found widely across the microbial world, playing diverse roles in both catabolic and anabolic processes. nih.gov In bacteria and fungi, PAA serves as a central intermediate in the degradation of various aromatic compounds and as a precursor for synthesizing valuable secondary metabolites. nih.govpnas.org Its presence and metabolism are crucial for microbial adaptation, competition, and interaction with host organisms. nih.govnih.gov

Phenylacetic Acid Metabolism in Bacteria

In the bacterial kingdom, PAA is a key intermediate in the catabolism of aromatic substances, such as the amino acid phenylalanine and environmental pollutants like styrene. pnas.orgnih.gov The ability to degrade PAA is widespread, with the genetic blueprint for its catabolism found in approximately 16% of all sequenced bacterial genomes, including well-studied organisms like Escherichia coli and Pseudomonas putida. nih.govpnas.orgnih.gov

The primary mechanism for aerobic PAA degradation is the phenylacetate catabolic pathway, encoded by the paa gene cluster. researchgate.netasm.org This pathway is unique among aerobic aromatic degradation strategies because it processes intermediates as coenzyme A (CoA) thioesters from the outset. pnas.orgnih.gov The process begins with the activation of PAA to phenylacetyl-CoA (PA-CoA) by the enzyme phenylacetate-CoA ligase (PaaK). nih.gov Subsequently, a multi-component oxygenase, PaaABCDE, catalyzes the epoxidation of the aromatic ring of PA-CoA. nih.govnih.gov The resulting reactive epoxide is then isomerized by PaaG into a seven-membered oxygen-containing ring (an oxepin). nih.govnih.gov This is followed by hydrolytic ring cleavage and subsequent β-oxidation steps, ultimately yielding acetyl-CoA and succinyl-CoA, which can then enter the central tricarboxylic acid (TCA) cycle. researchgate.netasm.org

Beyond its role as a carbon source, PAA metabolism is linked to bacterial pathogenicity and survival. nih.gov For instance, in Pseudomonas aeruginosa, PAA can disrupt quorum sensing and biofilm formation. nih.gov Some bacteria, such as Bacillus licheniformis, produce PAA as an antimicrobial agent effective against other bacteria like Staphylococcus aureus and Escherichia coli. nih.gov The degradation pathway itself is also implicated in the virulence of pathogens such as Burkholderia cenocepacia. asm.org The biosynthesis of PAA in bacteria is most commonly derived from phenylalanine through transamination, decarboxylation, and subsequent oxidation of phenylacetaldehyde. researchgate.netnih.gov

Table 1: Phenylacetic Acid (PAA) Metabolism in Selected Bacteria

Bacterial SpeciesMetabolic Role of PAAKey Pathway / EnzymesFunction / Significance
Pseudomonas putidaSole carbon source nih.govAerobic paa pathway nih.govresearchgate.netCentral intermediate in aromatic catabolism nih.gov
Escherichia coliCarbon source nih.govAerobic paa pathway pnas.orgnih.govModel organism for studying PAA degradation pnas.org
Sphingopyxis sp.Sole carbon source tandfonline.comPAA-degrading gene (PAAase) tandfonline.comBioremediation of aromatic compounds tandfonline.com
Bacillus licheniformisSecondary metabolite nih.govPhenylalanine metabolism nih.govProduction of antimicrobial PAA nih.gov
Burkholderia cenocepaciaCatabolitepaa gene cluster asm.orgPathway inactivation leads to decreased virulence asm.org

Phenylacetic Acid Metabolism in Fungi

In fungi, PAA metabolism is multifaceted, serving as a carbon source, a precursor for important secondary metabolites, and a phytotoxin in plant-pathogen interactions. nih.govnih.govundip.ac.id Various fungal species, including Aspergillus niger and Akanthomyces muscarius, can utilize PAA as their sole carbon source. nih.govscispace.com

The fungal degradation of PAA often begins with hydroxylation of the aromatic ring. nih.gov High-performance liquid chromatography (HPLC) analyses of fungal cultures have identified 2-hydroxyphenylacetate (2-HPA) and 4-hydroxyphenylacetate (4-HPA) as key metabolic products. nih.gov Interestingly, the formation of 2-HPA is more commonly observed in ascomycetes, while 4-HPA is characteristic of basidiomycetes, suggesting distinct hydroxylase enzymes in these fungal groups. nih.gov In A. muscarius, the enzyme CYP1, a cytochrome P450 monooxygenase, is responsible for the initial C2 hydroxylation of PAA to 2-HPA. nih.gov In some species like Aspergillus niger, the degradation proceeds through homogentisate, which is then cleaved and metabolized. scispace.com

One of the most significant roles of PAA in fungi is as a direct and essential precursor for the biosynthesis of penicillin G in Penicillium chrysogenum. nih.govnih.gov The addition of PAA to the culture medium enhances the production of this vital antibiotic. undip.ac.id The final step in penicillin G biosynthesis involves the enzyme Acyl-CoA:isopenicillin N acyltransferase, which attaches the phenylacetyl group from phenylacetyl-CoA to the isopenicillin N core structure. undip.ac.id

Conversely, PAA can also act as a phytotoxic agent. The soil-borne pathogenic fungus Rhizoctonia solani produces PAA and its derivatives, which are implicated in the development of disease symptoms in host plants like tomatoes. nih.govresearchgate.net PAA also possesses antifungal properties against certain species; it has been shown to suppress spore germination in the plant pathogen Fusarium oxysporum. frontiersin.org Similar to bacteria, the primary biosynthetic route to PAA in fungi is from the amino acid phenylalanine. researchgate.netnih.gov

Table 2: Phenylacetic Acid (PAA) Metabolism in Selected Fungi

Fungal SpeciesMetabolic Role of PAAKey Pathway / ProductsFunction / Significance
Penicillium chrysogenumPrecursor undip.ac.idnih.govPenicillin G biosynthesis undip.ac.idEssential for the production of penicillin G antibiotic nih.gov
Aspergillus nigerSole carbon source scispace.comHomogentisate pathway scispace.comAromatic compound degradation scispace.com
Akanthomyces muscariusSole carbon source nih.govHydroxylation to 2-HPA (via CYP1) nih.govEfficient degradation of PAA nih.gov
Rhizoctonia solaniPhytotoxin nih.govPAA and its derivatives nih.govresearchgate.netContributes to plant disease symptoms nih.gov
Fusarium oxysporumTarget of inhibition frontiersin.orgN/APAA suppresses spore germination frontiersin.org

Industrial and Material Science Applications of 2 Phenoxy 2 Phenylacetic Acid

Precursor in Organic Synthesis for Fine Chemicals

In the field of organic synthesis, 2-Phenoxy-2-phenylacetic acid serves as a valuable intermediate for the creation of fine chemicals. Fine chemicals are pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals. The structure of this compound, containing a reactive carboxylic acid group and two aromatic rings, allows it to be a key component in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals kaivalchem.comarochemexports.com. Its utility is comparable to that of Phenylacetic acid, which is a well-established precursor in the synthesis of various drugs and other chemical compounds arochemexports.comwikipedia.org. The presence of the phenoxy group adds a layer of complexity and functionality that can be exploited in multi-step synthetic pathways to achieve specific molecular targets.

Application as a Building Block for Complex Molecules

The concept of using smaller, well-defined molecules as "building blocks" is fundamental to modern chemical synthesis for creating large and complex molecular structures chemistryworld.com. This compound is an exemplary building block due to its distinct structural motifs chemimpex.com. The carboxylic acid function provides a reactive handle for forming amide or ester linkages, while the phenyl and phenoxy groups offer sites for further functionalization or can be used to influence the steric and electronic properties of the final molecule. This makes the compound a useful component in the modular synthesis of complex organic molecules, including bioactive compounds and new materials kaivalchem.comchemimpex.com. The ability to incorporate this specific arrangement of aromatic and acidic groups is crucial for designing molecules with enhanced therapeutic or material properties.

Role in Flavor and Fragrance Industries (as a chemical precursor)

While this compound itself is not typically used directly as a flavor or fragrance agent, its structural relative, Phenylacetic acid, is highly valued in the fragrance industry for its potent, honey-like aroma arochemexports.comwikipedia.orgperfumerflavorist.comthegoodscentscompany.com. Phenylacetic acid and its derivatives serve as precursors in the creation of various flavor and fragrance compounds arochemexports.comchemicopro.com.

Derivatives of carboxylic acids, such as esters, are commonly used as fragrance components. For instance, ethyl 2-phenylacetate and methyl 2-phenylacetate are known for their strong honey characteristics perfumerflavorist.com. Similarly, this compound can be chemically transformed, primarily through esterification, to yield a variety of esters. These derivative compounds have the potential for unique and desirable scent profiles, making the parent acid a valuable precursor in the development of new fragrance ingredients. Furthermore, carboxylic acids can be reduced to their corresponding aldehydes, a class of compounds frequently used in perfumery nih.gov.

Examples of Phenylacetic Acid Derivatives in Fragrance

CompoundFEMA NumberAroma Profile
Phenylacetic acid2878Intense honey, sweet perfumerflavorist.com
Ethyl 2-phenylacetate2452Strong honey perfumerflavorist.com
Methyl 2-phenylacetate2733Strong honey perfumerflavorist.com

Potential in Advanced Materials and Polymer Science (as a monomer or modifying agent)

In material science, there is a continuous drive to develop advanced polymers with tailored properties mdpi.commdpi.com. The structure of this compound makes it a candidate for applications in polymer science. The carboxylic acid group can participate in polymerization reactions, such as polycondensation, to form polyesters or polyamides.

The incorporation of the bulky and rigid phenyl and phenoxy side groups into a polymer backbone can significantly influence the material's properties. These aromatic groups can enhance thermal stability, modify mechanical strength, and alter the optical properties of the resulting polymer. A related compound, 2-(4-Methylphenyl)-2-phenylacetic acid, is noted for its application in formulating polymers and resins to improve durability and resistance to degradation chemimpex.com. This suggests a similar potential for this compound to be used either as a monomer to create novel polymers or as a modifying agent to be grafted onto existing polymer chains, thereby imparting specific, desirable characteristics for advanced applications.

Role in Agricultural Chemical Development (as a precursor to herbicides/PGRs)

The core structure of phenoxyacetic acid is the foundation for a major class of herbicides that function as synthetic plant growth regulators wikipedia.orgnih.gov. These compounds, such as the widely used 2,4-Dichlorophenoxyacetic acid (2,4-D), mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in targeted broadleaf weeds wikipedia.orgmt.govumn.edu.

Given that this compound contains the essential phenoxyacetic acid moiety, it serves as a valuable precursor and structural template in the research and development of new agricultural chemicals. By modifying the phenyl and phenoxy rings with different substituents, chemists can synthesize a library of derivative compounds. These new molecules can then be screened for herbicidal activity or for more nuanced plant growth regulation (PGR) effects scispace.com. The goal of such research is to develop more effective and selective agrochemicals that can improve crop yields while minimizing environmental impact chemimpex.com.

Environmental Aspects and Degradation Studies

Biodegradation Pathways in Environmental Systems

The primary mechanism for the breakdown of related phenoxyalkanoic compounds in the environment is microbial degradation. researchgate.netnih.gov For herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), the process is well-documented and typically initiated by bacteria. The key enzymatic step involves the cleavage of the ether bond by an α-ketoglutarate-dependent dioxygenase, an enzyme encoded by genes such as tfdA. mdpi.comnih.govnih.gov This initial step separates the aromatic ring from the acetic acid side chain, allowing for further breakdown into central metabolites. nih.gov

Another related compound, phenylacetic acid (PAA), is degraded through a different pathway. This process begins with the activation of the molecule by phenylacetate-CoA ligase (PaaK), followed by the epoxidation of the phenyl ring by a multicomponent monooxygenase (PaaABCDE). frontiersin.org

For 2-Phenoxy-2-phenylacetic acid, which contains both a phenoxy group and a phenylacetic acid structure, the specific biodegradation pathway has not been elucidated. It is currently unknown which enzymatic systems would be responsible for its degradation or what the resulting intermediate metabolites would be.

Photolytic Degradation Mechanisms

Photolytic degradation, the breakdown of compounds by light, is generally considered a minor dissipation pathway for phenoxyalkanoic acids in soil environments compared to microbial action. researchgate.netnih.gov However, under certain conditions, such as in surface waters or on leaf surfaces, it can contribute to their transformation.

Studies on the herbicide 2,4-D have shown that it can be degraded through photocatalysis, a process where a semiconductor material like cerium oxide (CeO₂) is used to generate highly reactive hydroxyl radicals upon UV irradiation. mdpi.com Direct photolysis, where the molecule itself absorbs light leading to bond cleavage, is also possible. mdpi.com The specific mechanisms, reaction kinetics, and breakdown products resulting from the photolytic degradation of this compound have not been reported.

Fate and Transport in Various Environmental Matrices

The movement and persistence of organic compounds in the environment are governed by factors such as water solubility, soil adsorption (sorption), and degradation rate. For related phenoxyalkanoic acid herbicides, sorption in soil is a key process influencing their mobility and potential to leach into groundwater. nih.govnih.gov This process is significantly affected by the soil's organic matter content and pH. researchgate.netnih.gov As these herbicides are weak acids, they exist predominantly as anions in most soils, which influences their adsorption behavior. nih.gov

Impact on Soil Microbial Communities (research perspective)

From a research perspective, the introduction of a novel organic compound like this compound into the soil would be expected to influence the native microbial communities. Studies on other phenolic acids and herbicides have demonstrated a range of potential impacts. The application of p-hydroxyphenylacetic acid, for instance, has been shown to alter both bacterial and fungal community structures, enriching for specific genera such as Bacillus, Penicillium, and Aspergillus that can likely utilize the compound as a carbon source. mdpi.com

Conversely, herbicides can sometimes have an initial inhibitory effect on the total microbial population before adaptive changes occur. mdpi.com For example, the application of 2,4-D has been observed to cause shifts in microbial community structure and can increase soil respiration and microbial biomass as degrading populations proliferate. ikprress.orgfrontiersin.org The specific effects of this compound on soil microbial diversity, biomass, and functional capabilities remain an area for future investigation. It is unknown whether the compound would be readily degraded, prove recalcitrant, or exhibit toxic effects on key microbial groups.

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Routes and Catalysts

The synthesis of 2-Phenoxy-2-phenylacetic acid, a diaryl ether, traditionally relies on methods such as the Ullmann condensation. However, the future of its synthesis lies in the development of more efficient, sustainable, and versatile catalytic systems.

Cross-Coupling Reactions: Modern synthetic chemistry offers a powerful toolkit of cross-coupling reactions that could be harnessed for the synthesis of this compound. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has shown promise in the formation of C-N bonds and can be adapted for C-O bond formation. researchgate.net Future research should focus on optimizing palladium-based catalyst systems, including ligands and reaction conditions, to achieve high yields and selectivity for the synthesis of this specific diaryl ether.

Novel Catalysts: The exploration of novel catalysts is a key area for future research. Copper-based catalysts, central to the Ullmann reaction, are continually being improved. researchgate.netmdpi.com Research into heterogeneous copper catalysts, such as copper oxide supported on various materials, could lead to more recyclable and environmentally friendly synthetic processes. researchgate.net Furthermore, the development of ligand-free catalytic systems would simplify reaction setups and reduce costs.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RouteCatalyst TypeTypical Reaction ConditionsAdvantagesChallenges
Ullmann Condensation Copper-based (e.g., Cu₂O, CuI)High temperatures, polar solventsReadily available catalysts, well-established methodHarsh reaction conditions, often requires stoichiometric amounts of copper
Buchwald-Hartwig Etherification Palladium-based with specific ligandsMilder temperatures, various solventsHigh functional group tolerance, good yieldsCost of palladium and ligands, catalyst sensitivity

In-depth Mechanistic Studies of Biological Interactions

Understanding the precise molecular mechanisms through which this compound interacts with biological systems is paramount for harnessing its potential therapeutic applications and assessing its toxicological profile.

Molecular Docking and Enzyme Inhibition: Computational molecular docking studies can provide valuable insights into the binding modes of this compound with various biological targets. mdpi.comnih.gov For instance, given its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), a key area of investigation is its interaction with cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.comnih.govjaper.in Future research should focus on detailed docking simulations to predict binding affinities and identify key amino acid residues involved in the interaction. These in silico findings should then be validated through in vitro enzyme inhibition assays to determine the IC₅₀ values and elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Interaction with Nuclear Receptors: Nuclear receptors are a class of proteins that regulate gene expression and are involved in a wide range of physiological processes. nih.govnih.govmdpi.com Given the aromatic nature of this compound, its potential to interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) or estrogen receptors (ERs) warrants investigation. Studies employing techniques like reporter gene assays and surface plasmon resonance could reveal whether this compound acts as an agonist or antagonist for these receptors, thereby uncovering novel biological activities.

Table 2: Potential Biological Interactions of this compound

Biological TargetPotential InteractionResearch MethodologySignificance
Cyclooxygenase-2 (COX-2) Inhibition of prostaglandin synthesisMolecular Docking, In vitro enzyme inhibition assaysPotential anti-inflammatory and analgesic properties
Nuclear Receptors (e.g., PPARs, ERs) Agonism or antagonismReporter gene assays, Surface plasmon resonanceModulation of metabolic or endocrine pathways

Development of Advanced Analytical Techniques for Complex Matrices

The ability to accurately and sensitively detect and quantify this compound in various environmental and biological matrices is crucial for monitoring its fate, transport, and potential exposure.

Chromatographic and Mass Spectrometric Methods: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of organic compounds in complex samples. tdl.orgnih.govmpob.gov.my Future research should focus on the development and validation of robust LC-MS/MS methods specifically for this compound. This includes optimizing sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for different matrices like soil, wastewater, and biological fluids. rjpbr.comnih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) following a suitable derivatization step could also be explored as an alternative or complementary technique. researchgate.net

Method Validation and Application: Rigorous validation of analytical methods is essential to ensure their accuracy, precision, and reliability. This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. Once validated, these methods can be applied to real-world samples to provide valuable data on the environmental presence and biological levels of this compound.

Table 3: Overview of Potential Analytical Techniques for this compound

Analytical TechniqueSample MatrixSample PreparationKey Performance Parameters
LC-MS/MS Soil, Water, Biological FluidsSolid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)High sensitivity and selectivity, low detection limits
GC-MS Wastewater, Environmental SamplesDerivatization, Liquid-Liquid Extraction (LLE)Good for volatile and semi-volatile compounds

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a promising framework for the future of this compound.

Biocatalytic Synthesis: The use of enzymes as catalysts (biocatalysis) is a cornerstone of green chemistry. Laccases, a class of multi-copper oxidases, have shown potential in catalyzing the synthesis of various organic compounds, including the polymerization of phenols and anilines. nih.govijarse.comnih.govethz.ch Future research could explore the use of laccases or other suitable enzymes for the synthesis of this compound or its derivatives. This approach could offer milder reaction conditions, higher selectivity, and a reduced environmental footprint compared to traditional chemical synthesis.

Sustainable Building Block: The chemical structure of this compound, with its carboxylic acid and ether functionalities, makes it a potentially valuable building block for the synthesis of novel polymers. Research could focus on incorporating this molecule into polyester or polyamide backbones to create materials with unique properties, such as enhanced thermal stability or specific biological activities. Investigating the biodegradability of such polymers would also be a crucial aspect of their development within a sustainable framework.

Elucidation of Complete Metabolic and Degradation Pathways in Diverse Organisms

Understanding how this compound is metabolized by various organisms is essential for assessing its environmental fate and potential for bioaccumulation or biodegradation.

Bacterial and Fungal Degradation: Bacteria, particularly species like Pseudomonas putida, are known to possess catabolic pathways for degrading aromatic compounds, including phenylacetic acid. nih.govomicsonline.orgresearchgate.netnih.govsemanticscholar.org The degradation of phenylacetic acid in these organisms often proceeds through the formation of a phenylacetyl-CoA intermediate, followed by ring hydroxylation and cleavage. nih.gov Fungi also play a significant role in the breakdown of aromatic compounds, often initiating the process with hydroxylation reactions. nih.govresearchgate.netd-nb.infonih.govaloki.hu Future research should focus on identifying the specific enzymes and intermediate metabolites involved in the degradation of this compound in representative bacterial and fungal species. This could involve techniques such as stable isotope labeling and metabolomics.

Pathway Elucidation: The complete elucidation of the metabolic and degradation pathways will require a multi-pronged approach. This includes identifying the initial enzymatic attack on the molecule, which could involve cleavage of the ether bond or hydroxylation of one of the aromatic rings. Subsequent steps leading to ring opening and eventual mineralization to carbon dioxide and water need to be mapped out. Understanding these pathways will provide critical information for predicting the persistence of this compound in different environments and for developing potential bioremediation strategies.

Table 4: Proposed Key Steps in the Biodegradation of this compound

Organism TypeProposed Initial StepKey Enzyme ClassesPotential Intermediates
Bacteria Ether bond cleavage or Ring hydroxylationMonooxygenases, DioxygenasesPhenol (B47542), Phenylacetic acid, Hydroxylated derivatives
Fungi Ring hydroxylationCytochrome P450 monooxygenases, LaccasesHydroxylated this compound derivatives

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for obtaining 2-Phenoxy-2-phenylacetic acid with high purity for research purposes?

  • Methodology : The compound can be synthesized via substitution reactions using halogenated precursors (e.g., bromophenylacetic acid derivatives) with phenoxide ions under controlled pH (8–10) and temperature (60–80°C). Purification is achieved through recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) .
  • Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆ solvent, δ 7.2–7.5 ppm for aromatic protons, δ 170–175 ppm for carboxylic acid carbon) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Primary Tools :

  • X-ray Crystallography : Resolve molecular geometry using SHELX-2018/3 for structure refinement, especially for verifying dihedral angles between phenyl rings .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode (m/z ~243 [M-H]⁻) to confirm molecular weight .
    • Supplementary Methods : FT-IR (C=O stretch at ~1700 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹) and UV-Vis (λmax ~270 nm in methanol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Approach :

Twinning Analysis : Use SHELXL's TWIN/BASF commands to model twinned crystals, which are common in orthorhombic systems .

Disorder Modeling : Refine disordered phenoxy groups with PART/SUMP instructions, applying anisotropic displacement parameters .

Cross-Validation : Compare results with DFT-optimized structures (B3LYP/6-31G* basis set) to validate bond lengths and angles .

Q. What strategies address discrepancies between experimental and computational spectral data?

  • Troubleshooting :

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., phenyl-d₅ derivatives) to isolate overlapping NMR signals .
  • Solvent Effects : Re-run NMR in polar aprotic solvents (e.g., DMF-d₇) to reduce aggregation-induced shifts .
  • Dynamic Effects : Perform variable-temperature NMR (-40°C to 25°C) to detect conformational exchange broadening .

Q. How can computational modeling predict the reactivity of this compound in complex systems?

  • Protocol :

DFT Calculations : Optimize transition states for acid-catalyzed esterification (e.g., with methanol) using Gaussian 16 at the M06-2X/cc-pVTZ level .

Molecular Dynamics (MD) : Simulate solvation dynamics in aqueous ethanol (GROMACS, OPLS-AA force field) to assess hydrogen-bonding interactions .

Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina to predict metabolic pathways .

Methodological Considerations

Q. What are best practices for ensuring reproducibility in synthesizing derivatives of this compound?

  • Guidelines :

  • Reagent Purity : Use ≥99% phenoxyacetic acid (HPLC-validated) to avoid side reactions .
  • Reaction Monitoring : Track progress via TLC (silica gel 60 F₂₅₄, visualization under UV 254 nm) .
  • Scale-Up Protocols : Maintain stoichiometric ratios (e.g., 1:1.2 for acid:phenol) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How should researchers handle conflicting bioactivity data in pharmacological studies?

  • Resolution Framework :

Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects .

Cell Line Validation : Use STR profiling to confirm absence of cross-contamination .

Positive Controls : Compare with known COX-2 inhibitors (e.g., celecoxib) to benchmark activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.